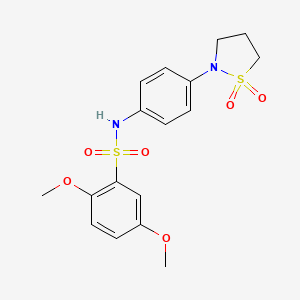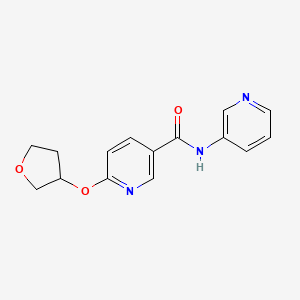![molecular formula C20H22N2O2 B2614412 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide CAS No. 2418722-32-2](/img/structure/B2614412.png)
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an aziridine ring, a cyclopropylmethyl group, and a benzamide moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the aziridine ring. One common method involves the reaction of cyclopropylmethylamine with epichlorohydrin under basic conditions to form the aziridine intermediate. This intermediate is then reacted with 4-hydroxybenzamide in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: The compound can be reduced to form amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Oxaziridines.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline
- 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide
Uniqueness
Compared to similar compounds, 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its aziridine ring and cyclopropylmethyl group make it particularly interesting for studying chemical reactivity and biological interactions.
Propiedades
IUPAC Name |
4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(21-17-4-2-1-3-5-17)16-8-10-19(11-9-16)24-14-18-13-22(18)12-15-6-7-15/h1-5,8-11,15,18H,6-7,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZCDONEYBCTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2614330.png)

![3,5-dimethoxy-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2614335.png)


![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2614339.png)

![1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2614342.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride](/img/structure/B2614346.png)
![1-[(2S)-4-Benzyl-2-propan-2-ylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2614348.png)


![5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2614351.png)
